1-(6-Chloro-2-methylpyrimidin-4-yl)-1,4-diazepane

Description

Structural Characterization and Nomenclature

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

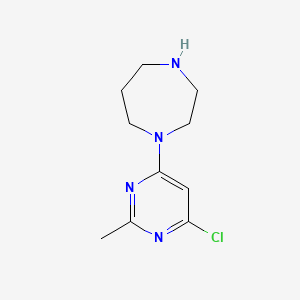

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(6-chloro-2-methylpyrimidin-4-yl)-1,4-diazepane, which accurately reflects its structural composition and substitution pattern. The molecular formula is C₁₀H₁₅ClN₄, indicating the presence of ten carbon atoms, fifteen hydrogen atoms, one chlorine atom, and four nitrogen atoms. The molecular weight is calculated to be 226.70 grams per mole based on this elemental composition.

The nomenclature systematically describes the connectivity between the two heterocyclic rings, where the diazepane nitrogen at position 1 is directly bonded to carbon 4 of the substituted pyrimidine ring. The pyrimidine ring bears two substituents: a chlorine atom at position 6 and a methyl group at position 2, which are explicitly indicated in the compound name. This naming convention follows International Union of Pure and Applied Chemistry guidelines for bicyclic systems where the principal functional group takes precedence in the nomenclature hierarchy.

The structural formula reveals a hybrid heterocyclic system combining the pharmacologically relevant diazepane and pyrimidine moieties. The diazepane ring contributes a seven-membered saturated ring containing two nitrogen atoms at positions 1 and 4, while the pyrimidine provides a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. The specific substitution pattern on the pyrimidine ring, with the chlorine at position 6 and methyl at position 2, creates a unique electronic environment that influences the compound's chemical and biological properties.

Atomic Connectivity and Stereochemical Configuration

The atomic connectivity in this compound involves a direct carbon-nitrogen bond between the diazepane nitrogen (N1) and carbon 4 of the pyrimidine ring. The diazepane ring adopts a chair-like conformation typical of seven-membered saturated rings, with the two nitrogen atoms positioned at non-adjacent positions creating a 1,4-relationship. The pyrimidine ring maintains its planar aromatic character with typical carbon-nitrogen bond lengths of approximately 1.34 Ångström for the aromatic carbon-nitrogen bonds.

The stereochemical configuration of the diazepane ring presents conformational flexibility due to the seven-membered ring structure. Unlike six-membered rings that predominantly adopt chair conformations, seven-membered rings can exist in multiple conformational states including chair, boat, and twist conformations. The presence of the pyrimidine substituent at N1 introduces steric constraints that influence the preferred conformational ensemble of the diazepane ring system.

The chlorine substitution at position 6 of the pyrimidine ring creates a significant electron-withdrawing effect due to chlorine's electronegativity, which influences the electron density distribution throughout the pyrimidine system. Simultaneously, the methyl group at position 2 provides electron-donating inductive effects, creating an electronic push-pull system that modulates the overall reactivity and binding characteristics of the molecule. These electronic effects are crucial for understanding the compound's potential biological activity and chemical reactivity patterns.

Comparative Structural Analysis with Related Diazepane-Pyrimidine Hybrids

Comparative analysis with the closely related compound 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methyl-1,4-diazepane reveals important structural relationships within this chemical family. The addition of a methyl group at the N4 position of the diazepane ring in the related compound increases the molecular weight to 240.73 grams per mole and alters the electronic properties of the diazepane nitrogen. This N-methylation significantly affects the conformational preferences and potential hydrogen bonding capabilities of the diazepane ring system.

Another structurally related compound, 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-1,4-diazepane hydrochloride, demonstrates the impact of replacing the methyl group at position 2 with a methylthio group. This substitution introduces sulfur into the pyrimidine ring system, creating a molecular weight of 295.2 grams per mole for the hydrochloride salt form. The methylthio substitution significantly alters the electronic properties of the pyrimidine ring compared to the simple methyl substitution in the target compound.

The comparative analysis also includes examination of more complex derivatives such as 6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)-7-(piperidin-3-ylmethoxy)quinazolin-4-amine, which incorporates the diazepane moiety into a more elaborate quinazoline-based structure. This comparison highlights how the basic diazepane-pyrimidine scaffold can be elaborated into more complex pharmaceutical architectures while maintaining the core structural features that define this chemical class.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The pyrimidine ring protons exhibit distinct downfield chemical shifts characteristic of aromatic systems, with the proton at position 5 appearing as a singlet due to the absence of neighboring protons. The methyl group at position 2 of the pyrimidine ring typically appears as a sharp singlet around 2.5-2.7 parts per million in deuterated chloroform.

The diazepane ring protons display characteristic aliphatic multipicity patterns, with the N-methylene protons adjacent to the pyrimidine-substituted nitrogen appearing as complex multipiples due to coupling with neighboring methylene groups. The unsubstituted nitrogen at position 4 of the diazepane ring shows characteristic N-H coupling patterns that can be observed in proton nuclear magnetic resonance spectroscopy, typically appearing as a broad signal that may be exchangeable with deuterium oxide.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for the pyrimidine carbons, with the quaternary carbons appearing around 150-170 parts per million and the methyl carbon appearing around 20-25 parts per million. The diazepane ring carbons appear in the aliphatic region between 20-60 parts per million, with the N-methylene carbons typically appearing slightly downfield due to the deshielding effect of the nitrogen atoms.

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that confirm the molecular structure and provide insights into the compound's stability and breakdown pathways. The molecular ion peak appears at m/z 226.0985 (calculated for C₁₀H₁₅ClN₄), with the characteristic chlorine isotope pattern showing peaks at both m/z 226 and m/z 228 in a 3:1 ratio reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes.

The primary fragmentation pathway involves cleavage of the bond between the diazepane nitrogen and the pyrimidine carbon, resulting in the formation of the substituted pyrimidine fragment at m/z 143 (6-chloro-2-methylpyrimidine) and the diazepane fragment at m/z 100 (1,4-diazepane). Secondary fragmentation of the pyrimidine fragment typically involves loss of the methyl group to give m/z 128, followed by loss of hydrogen chloride to produce m/z 92 corresponding to the unsubstituted pyrimidine core.

The diazepane fragment shows characteristic fragmentation patterns involving sequential loss of ethylene units (m/z 72, 44) and formation of smaller nitrogen-containing fragments. The presence of two nitrogen atoms in the diazepane ring stabilizes certain fragment ions through resonance effects, leading to relatively abundant peaks at m/z 70 and m/z 57 corresponding to different fragmentation modes of the seven-membered ring. These fragmentation patterns provide diagnostic information for identifying this compound class in complex mixtures.

Infrared Vibrational Mode Correlations

Infrared spectroscopy reveals characteristic vibrational modes that provide fingerprint identification for this compound and insight into its molecular structure and bonding characteristics. The pyrimidine ring exhibits characteristic aromatic carbon-hydrogen stretching vibrations around 3000-3100 wavenumbers, along with aromatic carbon-carbon and carbon-nitrogen stretching modes in the 1400-1600 wavenumber region. The presence of the chlorine substituent introduces characteristic carbon-chlorine stretching vibrations around 700-800 wavenumbers.

The diazepane ring contributes aliphatic carbon-hydrogen stretching modes around 2800-3000 wavenumbers and characteristic carbon-nitrogen stretching vibrations in the 1000-1200 wavenumber region. The secondary amine functionality at position 4 of the diazepane ring produces a characteristic nitrogen-hydrogen stretching vibration around 3300-3500 wavenumbers, which may appear as a broad band due to hydrogen bonding effects in the solid state.

The methyl group substitution on the pyrimidine ring generates characteristic symmetric and asymmetric carbon-hydrogen stretching modes around 2850-2950 wavenumbers, along with distinctive methyl deformation modes around 1350-1450 wavenumbers. The coupling between the diazepane and pyrimidine ring systems creates unique mixed vibrational modes that appear as characteristic bands in the 900-1100 wavenumber region, providing diagnostic signatures for this specific hybrid heterocyclic architecture. The overall infrared spectrum serves as a distinctive fingerprint for identification and purity assessment of this compound.

Properties

IUPAC Name |

1-(6-chloro-2-methylpyrimidin-4-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4/c1-8-13-9(11)7-10(14-8)15-5-2-3-12-4-6-15/h7,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEGILIRXJSYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach to 1-(6-Chloro-2-methylpyrimidin-4-yl)-1,4-diazepane involves the nucleophilic aromatic substitution (S_NAr) of a 6-chloro-2-methylpyrimidine derivative with 1,4-diazepane. The chlorine atom at the 6-position of the pyrimidine serves as a leaving group, displaced by the nucleophilic nitrogen of the diazepane ring.

Reaction Conditions and Reagents

| Parameter | Details |

|---|---|

| Starting Materials | 6-Chloro-2-methylpyrimidine; 1,4-diazepane |

| Base | Potassium carbonate (K2CO3) or DIPEA (N,N-Diisopropylethylamine) |

| Solvent | Dimethylformamide (DMF), Dichloromethane (DCM), or N,N-Dimethylacetamide (DMAc) |

| Temperature | Elevated temperatures (typically reflux, ~100–150 °C) |

| Reaction Time | Several hours (commonly 4–24 hours) |

| Purification | Column chromatography or preparative high-performance liquid chromatography (prep HPLC) |

The reaction is usually conducted by mixing 6-chloro-2-methylpyrimidine with an excess of 1,4-diazepane and a base in a polar aprotic solvent such as DMF. The base serves to deprotonate the diazepane nitrogen, enhancing its nucleophilicity for substitution. The reaction mixture is heated under reflux to promote substitution and monitored by LC–MS or TLC for completion. After reaction, purification is performed to isolate the pure product.

Detailed Synthetic Procedure Example

Step 1: Nucleophilic Aromatic Substitution

- Mix 6-chloro-2-methylpyrimidine (1 equiv) and 1,4-diazepane (1.2–1.5 equiv) in DMF.

- Add potassium carbonate (2–3 equiv) as base.

- Heat the mixture under reflux (~120 °C) for 12–24 hours.

- Monitor reaction progress by LC–MS.

- Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

- Dry the organic layer, concentrate under reduced pressure.

Step 2: Purification

- Purify the crude product by column chromatography using an appropriate eluent system (e.g., gradient of ethyl acetate/hexanes).

- Alternatively, prep HPLC under basic conditions can be used for higher purity.

Step 3: Characterization

- Confirm structure and purity by NMR (1H, 13C), LC–MS, and melting point analysis.

This procedure yields this compound with high purity and moderate to good yields (typically 70–90%).

Alternative Synthetic Routes and Optimization

Recent medicinal chemistry research has explored variations on this synthetic route to optimize yield, purity, and scalability:

Microwave-Assisted Synthesis: Microwave irradiation accelerates the nucleophilic substitution step, reducing reaction times dramatically (to 30–60 minutes) while maintaining high yields (up to 85%). This method also improves energy efficiency and reproducibility.

Use of Protecting Groups: In complex analog syntheses, Boc-protected diazepane derivatives (tert-butyl 1,4-diazepane-1-carboxylate) are used to control regioselectivity and facilitate subsequent functionalization steps. After coupling with chloropyrimidine derivatives, deprotection is achieved with acidic conditions.

Reductive Amination Post-Modification: For derivatives involving additional substituents on the diazepane nitrogen, reductive amination with aldehydes and sodium triacetoxyborohydride (NaBH(OAc)3) is employed following initial coupling, enabling structural diversification.

Summary Table of Preparation Methods

Research Findings on Preparation

- The nucleophilic substitution of chloropyrimidines with diazepane is well-established, with reaction parameters optimized for high yield and purity.

- Microwave-assisted methods significantly reduce reaction times without compromising product quality.

- Protective group strategies enable multi-step syntheses for analog development, critical in medicinal chemistry applications.

- The choice of base and solvent critically affects the reaction rate and product yield; potassium carbonate and DMF are preferred for their balance of reactivity and solubility.

- Purification by prep HPLC under basic conditions is effective for isolating highly pure compounds suitable for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-2-methylpyrimidin-4-yl)-1,4-diazepane can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Cyclization Reactions: The diazepane ring can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Scientific Research Applications

-

Chemistry :

- Building Block : The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as substitution, oxidation, and reduction, makes it versatile for creating derivatives with tailored properties.

-

Biology :

- Biological Activities : Research indicates that 1-(6-Chloro-2-methylpyrimidin-4-yl)-1,4-diazepane may exhibit antimicrobial and anticancer properties. Studies are ongoing to elucidate its mechanism of action and potential therapeutic effects against various pathogens and cancer cell lines.

-

Medicine :

- Therapeutic Agent : The compound is being explored as a potential therapeutic agent for diseases due to its pharmacological properties. Investigations focus on its interaction with specific molecular targets, which could lead to the development of new drugs for treating conditions such as cancer or infections.

-

Industry :

- Material Development : In industrial applications, this compound may be utilized in developing new materials and chemical processes. Its unique structure allows for modifications that can enhance material properties or facilitate specific chemical reactions in manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-methylpyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s analogs differ in substituents on the heterocyclic rings (pyrimidine, benzene, or other fused systems) and their positions. Key comparisons include:

Table 1: Structural and Molecular Comparison

Key Observations :

- Substituent Effects: Chlorine and methyl groups (as in the target compound) enhance lipophilicity and steric bulk compared to analogs with trifluoromethyl (CF₃) or methylsulfanyl (SCH₃) groups.

- Heterocyclic Diversity : Pyrimidine-based analogs (e.g., ) may exhibit different binding modes compared to benzene- or pyrazole-substituted derivatives (e.g., ), owing to variations in π-stacking and hydrogen-bonding capabilities.

Pharmacological Activity

Biological Activity

1-(6-Chloro-2-methylpyrimidin-4-yl)-1,4-diazepane is a heterocyclic compound that integrates a diazepane ring with a pyrimidine moiety. This compound has garnered attention due to its potential pharmacological properties, particularly in the fields of medicinal chemistry and drug development. The focus of this article is to explore the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2090988-30-8 |

| Molecular Formula | C10H15ClN4 |

| Molecular Weight | 228.7 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is believed to modulate the activity of various enzymes and receptors, which can lead to significant biological effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, potentially impacting pathways involved in disease processes.

- Receptor Interaction : Binding to specific receptors can alter cellular signaling pathways, influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been evaluated for its effectiveness against both gram-positive and gram-negative bacteria.

Anticancer Properties

Preliminary data suggest that this compound may possess anticancer activity. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, indicating potential as a therapeutic agent in oncology.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations.

- Anticancer Activity : In a study published in a peer-reviewed journal, researchers reported that treatment with this compound led to apoptosis in cancer cell lines through the activation of caspase pathways.

- Neuropharmacological Effects : Investigations into the neuropharmacological effects revealed that the compound could potentially modulate neurotransmitter levels, suggesting applications in treating neurological disorders.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 6-Chloro-2-methylpyrimidine | Antimicrobial | Precursor for synthesis |

| 1,4-Diazepane | Sedative properties | Basic structure |

| Other Pyrimidine Derivatives | Variable | Different substituents affect activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.